JAK2 vs. JAK3 Selectivity Profile in N-Ethyl-N-Propylpiperidine-3-carboxamide Derived Inhibitor
A structurally related analog—1-(6-(2-aminopyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-4-yl)-N-ethyl-N-propylpiperidine-3-carboxamide (CHEMBL569757), which incorporates the N-propylpiperidine-3-carboxamide core—demonstrates substantial selectivity for JAK2 over JAK3. In radiometric enzymatic assays, this compound exhibits an IC₅₀ of 3.60 nM against JAK2 [1], compared to an IC₅₀ of 190 nM against JAK3 [2]. This represents a 53-fold selectivity window for JAK2 inhibition. Furthermore, in a cellular context (GMCSF-stimulated human TF1 cells), the compound inhibits JAK2-mediated STAT5 phosphorylation with an IC₅₀ of 6,500 nM [3], confirming functional target engagement though with reduced cellular potency relative to the isolated enzyme assay. This selectivity profile suggests that the N-propylpiperidine-3-carboxamide scaffold can be elaborated into molecules with tunable kinase selectivity profiles.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ (JAK2) = 3.60 nM; IC₅₀ (JAK3) = 190 nM |
| Comparator Or Baseline | JAK3 inhibition as intra-target comparator |
| Quantified Difference | 53-fold selectivity for JAK2 over JAK3 |
| Conditions | Radiometric enzymatic assay; recombinant human JAK2 and JAK3 proteins |
Why This Matters
The differential JAK2/JAK3 selectivity indicates that the N-propylpiperidine-3-carboxamide core supports fine-tuning of kinase inhibition profiles, which is valuable for researchers designing isoform-selective chemical probes or lead compounds.
- [1] BindingDB Entry BDBM50303078. CHEMBL569757 JAK2 inhibition data: IC₅₀ = 3.60 nM (radiometric assay). Vertex Pharmaceuticals data curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50303078. CHEMBL569757 JAK3 inhibition data: IC₅₀ = 190 nM (radiometric assay). Vertex Pharmaceuticals data curated by ChEMBL. View Source
- [3] BindingDB Entry BDBM50303078. CHEMBL569757 cellular assay data: IC₅₀ = 6,500 nM (inhibition of JAK2-mediated STAT5 phosphorylation in GMCSF-stimulated human TF1 cells). Vertex Pharmaceuticals data curated by ChEMBL. View Source
